Cas no 1805439-27-3 (5-(Difluoromethyl)-2-methoxy-3-methylpyridine-4-sulfonyl chloride)

5-(Difluoromethyl)-2-methoxy-3-methylpyridine-4-sulfonyl chloride is a specialized sulfonyl chloride derivative used primarily as a key intermediate in organic synthesis and pharmaceutical applications. Its difluoromethyl and methoxy substituents enhance reactivity and selectivity, making it valuable for constructing complex heterocyclic frameworks. The sulfonyl chloride group facilitates further functionalization, enabling efficient derivatization in nucleophilic substitution or coupling reactions. This compound is particularly useful in agrochemical and medicinal chemistry research, where its structural features contribute to the development of bioactive molecules. High purity and stability under controlled conditions ensure reliable performance in synthetic workflows. Proper handling is advised due to its moisture-sensitive nature.
5-(Difluoromethyl)-2-methoxy-3-methylpyridine-4-sulfonyl chloride structure
1805439-27-3 structure
商品名:5-(Difluoromethyl)-2-methoxy-3-methylpyridine-4-sulfonyl chloride
CAS番号:1805439-27-3
MF:C8H8ClF2NO3S
メガワット:271.668827056885
CID:4896757

5-(Difluoromethyl)-2-methoxy-3-methylpyridine-4-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 5-(Difluoromethyl)-2-methoxy-3-methylpyridine-4-sulfonyl chloride
    • インチ: 1S/C8H8ClF2NO3S/c1-4-6(16(9,13)14)5(7(10)11)3-12-8(4)15-2/h3,7H,1-2H3
    • InChIKey: WWCALABAXQSOAI-UHFFFAOYSA-N
    • ほほえんだ: ClS(C1C(C(F)F)=CN=C(C=1C)OC)(=O)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 333
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 64.599

5-(Difluoromethyl)-2-methoxy-3-methylpyridine-4-sulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029018838-1g
5-(Difluoromethyl)-2-methoxy-3-methylpyridine-4-sulfonyl chloride
1805439-27-3 95%
1g
$3,097.65 2022-04-01
Alichem
A029018838-500mg
5-(Difluoromethyl)-2-methoxy-3-methylpyridine-4-sulfonyl chloride
1805439-27-3 95%
500mg
$1,685.00 2022-04-01
Alichem
A029018838-250mg
5-(Difluoromethyl)-2-methoxy-3-methylpyridine-4-sulfonyl chloride
1805439-27-3 95%
250mg
$1,068.20 2022-04-01

5-(Difluoromethyl)-2-methoxy-3-methylpyridine-4-sulfonyl chloride 関連文献

5-(Difluoromethyl)-2-methoxy-3-methylpyridine-4-sulfonyl chlorideに関する追加情報

Introduction to 5-(Difluoromethyl)-2-methoxy-3-methylpyridine-4-sulfonyl Chloride (CAS No. 1805439-27-3)

5-(Difluoromethyl)-2-methoxy-3-methylpyridine-4-sulfonyl chloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, identified by its CAS number 1805439-27-3, is a key intermediate in the synthesis of various bioactive molecules. Its unique structural features, including the presence of a difluoromethyl group, a methoxy substituent, and a methyl group on the pyridine ring, make it a versatile building block for drug discovery and development.

The sulfonyl chloride functional group attached to the pyridine ring enhances its reactivity, making it particularly useful in forming sulfonamide derivatives. These derivatives are widely recognized for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The incorporation of the difluoromethyl group further enhances the metabolic stability and binding affinity of the resulting compounds, which is a critical factor in drug design.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. The compound 5-(Difluoromethyl)-2-methoxy-3-methylpyridine-4-sulfonyl chloride has emerged as a valuable tool in this endeavor. Its structural motifs are frequently employed in the synthesis of kinase inhibitors, which are pivotal in treating various cancers and inflammatory diseases. For instance, studies have demonstrated its utility in generating potent inhibitors of Janus kinases (JAKs), which play a crucial role in signal transduction pathways associated with immune responses.

The< strong>methoxy group in this compound not only contributes to its solubility but also influences its electronic properties, thereby affecting its interaction with biological targets. This feature makes it an attractive candidate for designing molecules that can selectively bind to specific proteins involved in disease pathways. Furthermore, the< strong>methyl group on the pyridine ring provides steric hindrance, which can be strategically employed to optimize binding affinities and reduce off-target effects.

The< strong>sulfonyl chloride moiety is particularly noteworthy due to its high reactivity towards nucleophiles. This property allows for facile introduction of various functional groups, enabling the synthesis of a diverse array of derivatives. In particular, sulfonamides derived from this compound have shown promise in preclinical studies as inhibitors of enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are essential for DNA synthesis in rapidly dividing cells.

Recent advancements in synthetic methodologies have further expanded the applications of< strong>5-(Difluoromethyl)-2-methoxy-3-methylpyridine-4-sulfonyl chloride. For example, transition-metal-catalyzed cross-coupling reactions have been utilized to introduce aryl or heteroaryl groups at various positions of the pyridine ring. These modifications have led to the discovery of novel compounds with enhanced pharmacological profiles. Additionally, computational studies have been instrumental in predicting the binding modes of these derivatives to biological targets, facilitating rational drug design.

The< strong>difluoromethyl group is particularly interesting from a structural perspective. It not only increases the lipophilicity of the molecule but also enhances its metabolic stability by preventing oxidative degradation. This feature is particularly valuable in drug development, where maintaining bioavailability over time is crucial. Moreover, the electron-withdrawing nature of the< strong>difluoromethyl group can modulate the electronic properties of adjacent functional groups, thereby influencing their reactivity and binding interactions.

In conclusion, 5-(Difluoromethyl)-2-methoxy-3-methylpyridine-4-sulfonyl chloride (CAS No. 1805439-27-3) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it an invaluable intermediate for synthesizing bioactive molecules with diverse therapeutic applications. As research continues to uncover new ways to leverage its properties, this compound is poised to play an increasingly important role in the development of next-generation drugs.

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